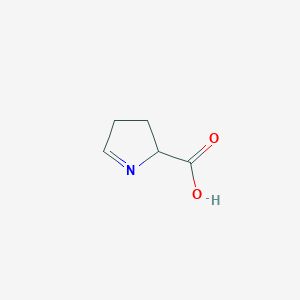

Pyrroline-5-carboxylate

Description

3,4-Dihydro-2H-pyrrole-2-carboxylic acid (CAS: 2507-31-5, 2906-39-0) is a cyclic non-proteinogenic amino acid with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol. It is also known as 1-pyrroline-5-carboxylic acid and serves as a key intermediate in metabolic pathways, particularly in the conversion of L-hydroxyproline to (2S)-3-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid via enzymatic processes .

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKNKKXGALPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863056 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-39-0 | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-1-Pyrroline-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrroline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2H-pyrrole-2-carboxylic acid can be synthesized through several methods:

Hydrogenation and Cyclization of Nitro Ketones: This method involves the hydrogenation and cyclization of nitro ketones, which are derived from a ketone, an aldehyde, and a nitroalkane.

Condensation of Carboxylic Acids with Amines: The condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, forms the pyrrole ring.

Industrial Production Methods

Industrial production methods for 3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of metal catalysts and benign solvents is common to ensure environmentally friendly processes.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Catalytic copper(II) and air are commonly used oxidants.

Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts.

Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are common reagents for substitution reactions.

Major Products

Oxidation: Pyrrole derivatives.

Reduction: Hydrogenated pyrrole compounds.

Substitution: N-substituted pyrroles.

Applications De Recherche Scientifique

Role in Drug Synthesis

3,4-Dihydro-2H-pyrrole-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of nebivolol hydrochloride, a medication used to treat high blood pressure and heart failure. The compound's structure allows for the formation of key intermediates that enhance the efficacy and safety profile of drugs. The synthesis pathway typically involves a two-step reaction process that yields high efficiency and purity, making it suitable for industrial-scale production .

Organic Synthesis Applications

The compound is widely recognized for its utility in organic synthesis:

- Pyrrole Synthesis : It plays a pivotal role in the Paal-Knorr pyrrole condensation reaction, which is fundamental for synthesizing pyrrole derivatives. This reaction typically involves the condensation of 1,4-dicarbonyl compounds with primary amines or hydrazines .

- Metal-Catalyzed Reactions : 3,4-Dihydro-2H-pyrrole-2-carboxylic acid is utilized in metal-catalyzed conversions, such as Cu/ABNO-catalyzed oxidative coupling reactions involving diols and primary amines. These reactions yield valuable pyrroles with diverse functional groups .

Mechanistic Insights

The compound acts as a substrate for various chemical transformations:

- Oxidation : It can be oxidized to form pyrrole derivatives using catalysts such as copper(II) and air .

- Reduction : Hydrogenation reactions can convert it into different hydrogenated forms, expanding its utility in synthetic pathways .

- Substitution Reactions : The nitrogen atom in 3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo substitution reactions with alkyl halides or sulfonyl chlorides to produce N-substituted pyrroles .

Case Studies and Research Findings

Several studies highlight the compound's applications:

- A study demonstrated a novel three-step method for synthesizing highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters using commercially available compounds. This method showcased the compound's versatility and efficiency in producing complex structures .

- Another research paper detailed the use of 3,4-dihydro-2H-pyrrole-2-carboxylic acid in a one-pot approach to synthesize functionalized derivatives, emphasizing its role as a key building block in organic synthesis .

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its role as an intermediate in various chemical reactions. It acts as a substrate for oxidation, reduction, and substitution reactions, facilitating the formation of different pyrrole derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Physical Properties :

- Density: 1.35 g/cm³

- Boiling Point: 304.1°C at 760 mmHg

- Flash Point: 137.7°C

- Solubility: Moderately soluble in water and polar solvents .

This compound’s partially saturated pyrrole ring confers unique reactivity, making it a versatile scaffold in organic synthesis and pharmaceutical chemistry.

Comparison with Structurally Similar Compounds

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 128.13 g/mol

- Key Features: Substitution at position 5 with an amino group (–NH₂) enhances nucleophilicity, enabling further functionalization (e.g., amidine formation) . Synthesized via a diastereoselective one-pot reaction using phenylsulfonylacetonitrile and N-(diphenylmethylene)glycine tert-butyl ester under metal-free, green solvent conditions (diethyl carbonate, 2-methyl tetrahydrofuran) . Applications: Key impurity in pharmaceuticals like sodium gualenate (anti-ulcer drug) .

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₀ClNO₂

- Molecular Weight : 163.60 g/mol

- Key Features :

- Methyl substitution at position 5 increases lipophilicity , improving membrane permeability but reducing aqueous solubility.

- Hydrochloride salt form enhances stability and crystallinity for industrial-scale handling .

- Applications : Used as a building block in agrochemicals and active pharmaceutical ingredients (APIs) .

4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic Acid

- Molecular Formula: C₅H₇NO₃

- Molecular Weight : 129.11 g/mol

- Key Features: Hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing its role in metabolic pathways (e.g., derived from L-hydroxyproline oxidation) .

3,4-Difluoro-1H-pyrrole-2-carboxylic Acid

- Molecular Formula: C₅H₃F₂NO₂

- Molecular Weight : 147.08 g/mol

- Key Features :

- Fluorine atoms at positions 3 and 4 increase electronegativity and metabolic stability, making it resistant to oxidative degradation.

- Synthesis : Requires halogenation or palladium-catalyzed cross-coupling reactions .

- Applications : Valued in medicinal chemistry for designing kinase inhibitors and antimicrobial agents .

Ester Derivatives (e.g., Methyl Esters)

- Example : Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

- Key Features :

Comparative Data Table

Activité Biologique

3,4-Dihydro-2H-pyrrole-2-carboxylic acid (DHPCA) is a heterocyclic compound with significant biological activity attributed to its unique structural features. This article explores the biochemical properties, metabolic pathways, and various biological activities associated with DHPCA, supported by relevant data tables and research findings.

Chemical Structure and Properties

DHPCA has the molecular formula and a molecular weight of approximately 113.11 g/mol. It features a pyrrole ring with a carboxylic acid group, which is crucial for its reactivity and biological interactions. The compound exists in equilibrium with its conjugate base, 1-pyrroline-5-carboxylate (P5C), which plays a pivotal role in various metabolic processes.

1. Metabolic Pathways

DHPCA is involved in the biosynthesis and degradation of amino acids such as proline and arginine. It acts as an intermediate in several metabolic pathways, although its specific roles are not fully characterized. Research indicates that DHPCA and its derivatives can influence metabolic processes related to neurotransmitter synthesis and cellular signaling.

2. Reactivity

DHPCA undergoes various chemical reactions including:

- Oxidation : Converts to pyrrole derivatives.

- Reduction : Forms hydrogenated pyrrole compounds.

- Substitution : Primarily occurs at the nitrogen atom.

These reactions are essential for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties .

1. Neuroactive Effects

DHPCA has been studied for its potential neuroactive effects, particularly in relation to neurotransmitter modulation. Its structural similarity to known neurotransmitters suggests it may interact with receptor systems in the brain, although specific mechanisms remain under investigation.

2. Antioxidant Activity

Research indicates that DHPCA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and modulate redox-sensitive signaling pathways .

3. Antimicrobial Properties

DHPCA has shown potential antimicrobial activity against various bacterial strains. In vitro studies reveal that it can inhibit the growth of pathogens, suggesting possible applications in developing new antimicrobial agents .

Study 1: Neuroprotective Effects

A study conducted on neuroprotective properties demonstrated that DHPCA could reduce neuronal cell death induced by oxidative stress in cultured neuronal cells. The compound was found to upregulate antioxidant enzyme expression, indicating a protective mechanism against neurodegeneration .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, DHPCA was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations of 100 µg/mL, highlighting its potential as a natural antimicrobial agent .

Data Table: Biological Activities of DHPCA

Q & A

Q. What are the most reliable synthetic routes for preparing enantiomerically enriched 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives?

A diastereoselective one-pot synthesis starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester has been developed. This method achieves three contiguous stereocenters with high diastereoselectivity (dr >20:1) using eco-friendly solvents (diethyl carbonate and 2-methyl tetrahydrofuran) under metal-free conditions. Scaling this process to gram quantities is feasible .

Q. How can the stability of 3,4-dihydro-2H-pyrrole-2-carboxylic acid be optimized during storage and reaction conditions?

The compound is prone to trimerization in dilute solutions, particularly under acidic or aqueous conditions. To mitigate this, storage at low temperatures (-20°C) in anhydrous solvents (e.g., THF or DCM) is recommended. Reaction protocols should avoid prolonged exposure to moisture or heat .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- 1H/13C NMR : Assign stereochemistry and confirm ring substitution patterns (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives ).

- ESI-MS : Verify molecular weight and fragmentation patterns (e.g., m/z 311.1 for trifluoromethyl-substituted analogs ).

- HPLC : Assess purity (>95% for biological studies) using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS registry numbers (2507-31-5 vs. 2906-39-0) for this compound?

The discrepancy arises from differences in stereochemical configuration (racemic vs. enantiopure forms) and hydration states. For precise identification, cross-reference analytical data (e.g., optical rotation, melting point) with synthetic protocols. For example, the racemic form (CAS 2906-39-0) is synthesized via non-chiral routes, while enantiopure derivatives require chiral auxiliaries .

Q. What strategies address low yields in cross-coupling reactions involving 3,4-dihydro-2H-pyrrole-2-carboxylic acid esters?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides often suffer from steric hindrance at the pyrrole C5 position. Pre-functionalizing the ester with electron-withdrawing groups (e.g., trifluoromethyl) improves reactivity. Alternatively, microwave-assisted conditions (100–120°C, 30 min) enhance conversion rates .

Q. How do solvent polarity and temperature influence the diastereoselectivity of pyrrolidine ring functionalization?

Polar aprotic solvents (e.g., DMF) favor axial attack on the pyrrolidine ring due to enhanced stabilization of transition states, while non-polar solvents (e.g., toluene) promote equatorial selectivity. Lower temperatures (-20°C to 0°C) further amplify stereocontrol by slowing equilibration .

Q. What analytical challenges arise when detecting trace impurities (e.g., Alanyl Glutamine Impurity 1) in derivatives of this compound?

Impurities like (S)-5-(((S)-1-carboxyethyl)amino)-3,4-dihydro-2H-pyrrole-2-carboxylic acid (C8H12N2O4) require specialized LC-MS/MS methods with ion-pairing reagents (e.g., heptafluorobutyric acid) to separate structurally similar analogs. Quantitation limits of <0.1% can be achieved using high-resolution mass spectrometry .

Q. What mechanistic insights explain the compound’s role as a proline oxidation product in metabolic pathways?

3,4-Dihydro-2H-pyrrole-2-carboxylic acid is an intermediate in the degradation of L-proline via Δ1-pyrroline-5-carboxylate dehydrogenase. Its accumulation under oxidative stress (e.g., mitochondrial dysfunction) correlates with impaired redox homeostasis, making it a biomarker for metabolic disorders .

Data Contradiction Analysis

Q. Why do reported boiling points (304.1°C) conflict with observed decomposition during distillation?

The compound’s thermal instability leads to partial decomposition (decarboxylation) near its boiling point. Literature values often derive from computational estimates (e.g., EPI Suite) rather than experimental measurements. For purification, vacuum sublimation (<150°C, 0.1 mmHg) is preferable .

Q. How can researchers reconcile divergent biological activity data for pyrrole-2-carboxylic acid derivatives?

Structural nuances, such as the presence of electron-deficient substituents (e.g., trifluoromethyl or nitro groups), drastically alter bioactivity. For example, 4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl) derivatives exhibit potent kinase inhibition, while unsubstituted analogs are inactive. Always cross-validate activity with crystallographic or docking studies .

Methodological Recommendations

- Stereochemical Analysis : Use X-ray crystallography or NOE NMR to resolve ambiguities in diastereomer assignments .

- Scale-Up : Employ flow chemistry for safer handling of exothermic steps in multi-gram syntheses .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) with UPLC tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.